molecular formula C17H25NO4S B5735330 Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

Cat. No.: B5735330
M. Wt: 339.5 g/mol
InChI Key: BTKLCOVEBNWEFD-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyrans This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium ethoxide, and solvents like anhydrous ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-6-21-16(20)14-11-8-17(4,5)22-9-12(11)23-15(14)18-13(19)7-10(2)3/h10H,6-9H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKLCOVEBNWEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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